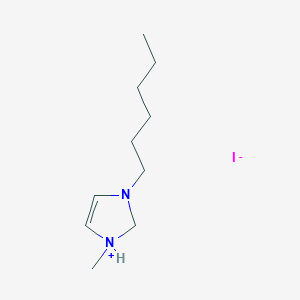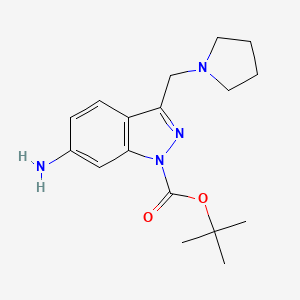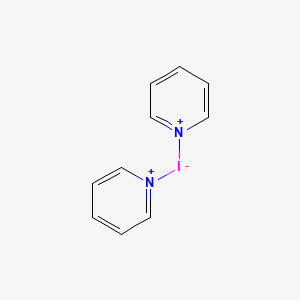
4-Fluoro-3-(hydrazinylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H8FN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and a hydrazinylmethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Hydrazinylmethylation: The 4-fluorobenzonitrile undergoes a hydrazinylmethylation reaction, where a hydrazinylmethyl group is introduced at the 3-position of the benzene ring. .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
4-Fluoro-3-(hydrazinylmethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The fluoro and hydrazinylmethyl groups play a crucial role in its activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a hydrazinylmethyl group.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar but with a hydroxymethyl group instead of a hydrazinylmethyl group .
Uniqueness
4-Fluoro-3-(hydrazinylmethyl)benzonitrile is unique due to the presence of both fluoro and hydrazinylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1016523-01-5 |
|---|---|
Molecular Formula |
C8H8FN3 |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
4-fluoro-3-(hydrazinylmethyl)benzonitrile |
InChI |
InChI=1S/C8H8FN3/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3,12H,5,11H2 |
InChI Key |
KLWIMNLKERWWNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CNN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)

![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)



![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)


